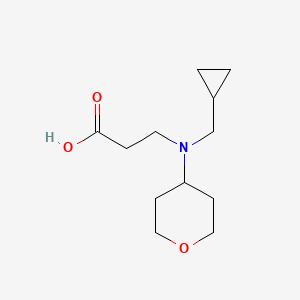
3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid
Vue d'ensemble
Description
3-((cyclopropylmethyl)(tetrahydro-2H-pyran-4-yl)amino)propanoic acid is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Prins-Type Cyclization of Oxonium Ions
Research by Fráter, Müller, and Kraft (2004) discusses the Prins cyclization process involving tetrahydro-2H-pyran derivatives, which are related to the chemical structure . This process is important for synthesizing diverse molecular structures, including those with medicinal and chemical applications (Fráter, Müller, & Kraft, 2004).
Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels
A study by Aly and El-Mohdy (2015) explores the modification of hydrogels using various amine compounds, including those related to the tetrahydro-2H-pyran structure. This research is significant for medical applications, especially considering the antibacterial and antifungal properties of the modified polymers (Aly & El-Mohdy, 2015).
Synthesis and Applications in Organic Chemistry
Hanzawa et al. (2012) provide insights into the synthesis of various compounds, including tetrahydropyran derivatives, from 6-methyl-5-hepten-2-one. The study's relevance lies in the broad utility of these compounds in organic synthesis and potential pharmaceutical applications (Hanzawa et al., 2012).
Cyclization Reactions for Synthesis
Huang and Zhou (2002) delve into the cyclization reactions of cyclopropylideneacetic acids and esters. The reactions studied here are crucial for the facile synthesis of certain furanones and pyranones, showcasing the versatility of cyclization reactions in organic chemistry (Huang & Zhou, 2002).
Synthesis of Tetrahydroquinoline Derivatives
Research by Bombarda et al. (1992) focuses on the synthesis of tetrahydroquinoline derivatives involving tetrahydro-2H-pyran. This research underscores the importance of these compounds in developing pharmaceuticals and other chemical agents (Bombarda et al., 1992).
Propriétés
IUPAC Name |
3-[cyclopropylmethyl(oxan-4-yl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c14-12(15)3-6-13(9-10-1-2-10)11-4-7-16-8-5-11/h10-11H,1-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUJXQKPTPINAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CCC(=O)O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



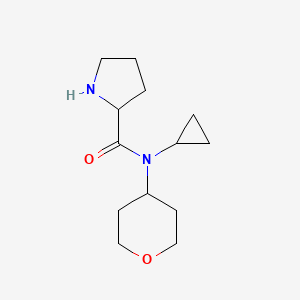

![2-(ethoxymethyl)-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboximidamide](/img/structure/B1477532.png)
![(5-(2-Azidoethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methanol](/img/structure/B1477534.png)

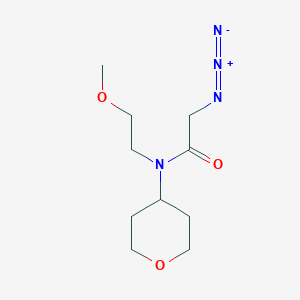
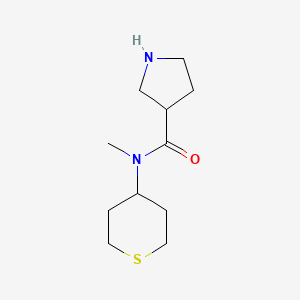
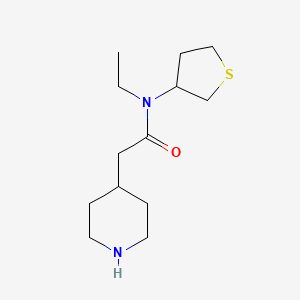
![2-(9-Methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)propanoic acid](/img/structure/B1477539.png)
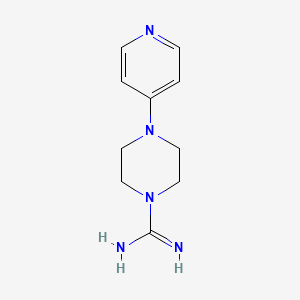
![2-(Methoxymethyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1477541.png)
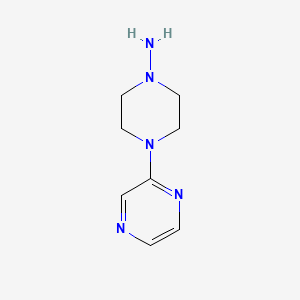
![7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine](/img/structure/B1477543.png)
